molecular formula C13H11ClF3N3O B10948910 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B10948910
M. Wt: 317.69 g/mol
InChI Key: IZBYHYPZMCGHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves a multi-step process:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the ethyl linker: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base like potassium carbonate.

    Formation of the benzamide core: The final step involves the coupling of the substituted pyrazole with 3-(trifluoromethyl)benzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
  • N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
  • N-[2-(4-fluoro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

Uniqueness

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the chloro group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11ClF3N3O

Molecular Weight

317.69 g/mol

IUPAC Name

N-[2-(4-chloropyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H11ClF3N3O/c14-11-7-19-20(8-11)5-4-18-12(21)9-2-1-3-10(6-9)13(15,16)17/h1-3,6-8H,4-5H2,(H,18,21)

InChI Key

IZBYHYPZMCGHHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=C(C=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.